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Executive Summary
The landscape of cancer therapeutics is continually challenged by the presence of

"undruggable" targets, particularly intrinsically disordered proteins (IDPs) that lack well-defined

binding pockets. The androgen receptor (AR), a key driver of prostate cancer, and its

constitutively active splice variant AR-V7, which is associated with therapy resistance, have

long presented such a challenge. This whitepaper details the discovery and characterization of

EN1441, a proof-of-concept "pathfinder molecule" that demonstrates a novel strategy for

targeting these intractable proteins. EN1441 is a covalent ligand that selectively targets a

cysteine residue within an intrinsically disordered region of AR and AR-V7, leading to their

destabilization, aggregation, and subsequent proteasomal degradation. This unique

mechanism of action results in the robust inhibition of AR transcriptional activity, offering a

promising new therapeutic avenue for androgen-independent prostate cancer.

Introduction: The Challenge of Undruggable Targets
Transcription factors and other proteins with significant intrinsically disordered regions are

crucial in various diseases, yet they have historically been deemed "undruggable" due to their

dynamic structures.[1][2][3][4][5][6][7] In prostate cancer, the androgen receptor (AR) is a

primary therapeutic target.[4][5][6] However, the emergence of resistance mechanisms,

including the expression of AR splice variants like AR-V7 that lack the ligand-binding domain
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targeted by current therapies, underscores the urgent need for new therapeutic strategies.[1][3]

[4][5][6] EN1441 emerges as a pioneering molecule that circumvents these challenges by

employing a covalent targeting strategy directed at an intrinsically disordered domain.[1][2][3]

[4][5][6]

EN1441: A Covalent Ligand Targeting an Intrinsically
Disordered Domain
EN1441 was identified from a cysteine-reactive covalent ligand library through a cellular screen

designed to find degraders of both full-length AR and AR-V7.[1][2][3][6] It acts by covalently

modifying a conserved cysteine residue, C125, located within the intrinsically disordered DNA-

binding domain of both AR and AR-V7.[1][2][3][8] This covalent modification is the initiating

event in a cascade that leads to the degradation of these key oncoproteins.

Mechanism of Action: A Two-Fold Approach
The mode of action of EN1441 is distinct and involves a two-step process:

Destabilization and Aggregation: Upon covalent binding to C125, EN1441 induces a

conformational change in AR and AR-V7, leading to their destabilization and subsequent

aggregation.[1][2][3] This initial step is independent of the proteasome and is crucial for

inhibiting the transcriptional activity of the receptors.[1][2] The aggregation sequesters AR

and AR-V7 into insoluble complexes, preventing their engagement with the transcriptional

machinery.[1][2]

Proteasomal Degradation: The destabilized and aggregated AR and AR-V7 are then

recognized by the cellular machinery for degradation and are eliminated via the proteasome.

[1][2][3][8] This degradation is dependent on the proteasome but appears to occur

independently of the Cullin E3 ligase family.[1]

This mechanism contrasts with that of other AR-targeting agents like PROTACs (e.g., ARV-

110), which rely solely on ubiquitination for proteasomal degradation.[1][2]

Quantitative Data Summary
The preclinical evaluation of EN1441 has generated significant quantitative data that

underscores its potential.
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Parameter Value Cell Line/System Reference

EC50 for AR

Degradation
4.2 μM

Androgen-

independent prostate

cancer cells

[9][10]

Dose-Responsive

Degradation

0.1-50 μM (over 1-24

hours)
22Rv1 cells [9]

AR Transcriptional

Inhibition

~90% at the highest

concentration tested
22Rv1 cells [1][2]

Chemoproteomic

Profiling (AR/AR-V7

Enrichment)

2.9-fold (p<0.05) 22Rv1 cells [1]

Chemoproteomic

Profiling (Off-Targets)

110 significantly

enriched proteins
22Rv1 cells [1]

Transcriptomic

Changes (Down-

regulated)

921 transcripts (>2-

fold)
22Rv1 cells [1][3]

Transcriptomic

Changes (Up-

regulated)

471 transcripts (>2-

fold)
22Rv1 cells [1][3]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of EN1441.

Cell Culture and Reagents
Cell Line: 22Rv1, a human prostate cancer cell line expressing both full-length AR and AR-

V7, was used for the majority of the cellular assays.[1]

EN1441: Purchased from Enamine (cat. #Z2738287108).[1]
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Antibodies: Primary antibodies against AR and GAPDH were obtained from Cell Signaling

Technology and Proteintech, respectively.[1]

Western Blotting for Protein Degradation
22Rv1 cells were treated with EN1441 at the indicated concentrations and for the specified

durations.

Cells were lysed, and protein concentrations were determined.

Proteins were resolved by SDS-PAGE and transferred to nitrocellulose membranes.

Membranes were blocked with 5% BSA in TBST.

Blots were incubated with primary antibodies against AR and GAPDH (as a loading control)

according to the manufacturer's recommendations.

Following incubation with secondary antibodies, protein bands were visualized.

Chemoproteomic Profiling
An alkyne-functionalized probe of EN1441 (EN1441-alkyne) was synthesized for target

engagement studies.[1]

22Rv1 cells were treated with EN1441-alkyne or a vehicle control.

Cell lysates were subjected to click chemistry to attach a reporter tag to the alkyne probe.

Enriched proteins were identified and quantified by mass spectrometry.

RNA Sequencing and Transcriptomic Analysis
22Rv1 cells were treated with EN1441, enzalutamide, or a negative control compound

(CMZ139).

RNA was extracted from the cells, and libraries were prepared for sequencing.

Differential gene expression analysis was performed to identify transcripts that were

significantly up- or down-regulated by EN1441 treatment.[2]
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Thermal Denaturation Sensitivity Assay
The thermal stability of purified AR-V7 protein or AR/AR-V7 within 22Rv1 cells was assessed

in the presence or absence of EN1441.

Samples were subjected to a temperature gradient, and the amount of soluble protein at

each temperature was quantified to determine the melting temperature. A significant shift in

the melting temperature in the presence of EN1441 indicates direct binding and

destabilization.[1]
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Caption: Mechanism of action of EN1441 in prostate cancer cells.

Experimental Workflow for EN1441 Characterization
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Caption: Workflow for the discovery and characterization of EN1441.

Future Directions and Conclusion
EN1441 is a seminal "pathfinder molecule" that validates the strategy of targeting intrinsically

disordered regions of proteins with covalent ligands.[1][2][3][4][5] While EN1441 itself is

modestly potent and shows some off-target effects, it provides a critical proof-of-concept.[1][3]

Future medicinal chemistry efforts will likely focus on optimizing the potency and selectivity of

EN1441 analogs to develop clinically viable drug candidates.[1] Furthermore, this approach of

"destabilizing degraders" could be applied to other challenging protein targets involved in a

myriad of diseases.

In conclusion, the discovery of EN1441 represents a significant advancement in the field of

drug discovery. It not only offers a potential new therapeutic strategy for androgen-independent

prostate cancer but also provides a blueprint for targeting the previously "undruggable"

proteome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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